Product packaging for Descyano Citalopram-d4(Cat. No.:)

Descyano Citalopram-d4

Cat. No.: B1161474
M. Wt: 303.41
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Development of Novel Analytical Approaches for Trace Level Detection and Quantification in Complex Samples

The accurate quantification of drug metabolites and impurities at trace levels in complex biological matrices remains a significant analytical challenge. Descyano Citalopram-d4 is instrumental in addressing this challenge, and future research will likely focus on its application with cutting-edge analytical technologies to further push the limits of detection and quantification.

Future research will likely focus on coupling established techniques like high-performance liquid chromatography (HPLC) with more advanced mass spectrometry (MS) platforms. biomedres.us High-resolution mass spectrometry (HRMS), for instance, can provide enhanced specificity and sensitivity, which is crucial when differentiating between structurally similar compounds in a complex sample. nih.gov The use of this compound as an internal standard in such assays helps to correct for matrix effects and variations in instrument response, ensuring more accurate and reliable data. clearsynth.comkcasbio.com

Moreover, there is a growing interest in the development of miniaturized and automated sample preparation techniques. These approaches, such as solid-phase microextraction (SPME) and chip-based extraction systems, when combined with LC-MS analysis using this compound, could enable high-throughput analysis of large numbers of samples with minimal manual intervention.

Table 1: Comparison of Current and Future Analytical Techniques for this compound

FeatureCurrent Techniques (e.g., HPLC-UV, LC-MS/MS)Future Directions (e.g., UHPLC-HRMS, Microfluidics)
Sensitivity ng/mL to pg/mL rangeSub-pg/mL range
Specificity Good to ExcellentExcellent, with high mass accuracy
Sample Throughput ModerateHigh to Very High
Matrix Effect Can be significant; compensated by ISReduced matrix effects and better compensation
Data Complexity ModerateHigh, requiring advanced data processing

Advanced Synthetic Methodologies for the Preparation of Isotope-Labeled Citalopram (B1669093) Impurities

The synthesis of stable isotope-labeled compounds like this compound requires specialized chemical expertise. symeres.com Future research in this area will aim to develop more efficient, cost-effective, and scalable synthetic routes. researchgate.net This is particularly important as the demand for high-purity deuterated standards grows within the pharmaceutical industry. tandfonline.com

Controlling the degree and position of deuteration is a critical aspect of synthesizing these standards. nih.gov Inconsistent labeling can lead to analytical inaccuracies. researchgate.net Therefore, future synthetic methodologies will need to be accompanied by advanced analytical characterization techniques, such as high-field nuclear magnetic resonance (NMR) spectroscopy and HRMS, to ensure the isotopic purity and structural integrity of the final product. acs.org

Further Elucidation of Undiscovered Biotransformation Pathways and Impurity Formation Mechanisms

While the major metabolic pathways of citalopram, such as N-demethylation and oxidation, are known, there may be minor or previously undiscovered biotransformation routes. nih.govclinpgx.org Stable isotope-labeled compounds like this compound are invaluable tools for these investigations. nih.gov By administering a mixture of labeled and unlabeled citalopram, researchers can use mass spectrometry to identify drug-related metabolites based on their characteristic isotopic patterns. researchgate.net

This approach can help to uncover novel metabolites and provide a more complete picture of how citalopram is processed in the body. acs.org Understanding these pathways is crucial for assessing the full pharmacological and toxicological profile of the drug.

Similarly, this compound can be used in forced degradation studies to investigate the mechanisms of impurity formation under various stress conditions like heat, light, and pH changes. nih.govscielo.br By spiking the unlabeled drug with the deuterated standard, analysts can more easily track the formation of degradation products and elucidate the chemical reactions involved. ijper.org This knowledge is vital for developing stable drug formulations and establishing appropriate storage conditions.

Table 2: Known and Potential Biotransformation Pathways of Citalopram

PathwayDescriptionRole of this compound
N-Demethylation Removal of one or both methyl groups from the dimethylamino side chain.Quantify the formation rates of desmethylcitalopram (B1219260) and didesmethylcitalopram.
N-Oxidation Formation of citalopram N-oxide.Trace the formation of the N-oxide metabolite in vivo and in vitro.
Propionic Acid Side Chain Formation Oxidative deamination of the side chain.Elucidate the enzymatic steps involved in this metabolic route.
Hydrolysis of Nitrile Group Conversion of the nitrile group to a carboxylic acid.Investigate the hydrolytic stability and potential for enzymatic conversion.
Unknown Pathways Potentially novel metabolic transformations.Aid in the discovery and structural elucidation of new metabolites.

Role in Next-Generation Pharmaceutical Quality by Design (QbD) Initiatives and Impurity Control Strategies

Pharmaceutical Quality by Design (QbD) is a systematic approach to drug development that emphasizes product and process understanding and control based on sound science and quality risk management. nih.govbeckman.com The goal of QbD is to ensure that quality is built into the product from the beginning. mt.com Stable isotope-labeled internal standards like this compound play a critical role in achieving the objectives of QbD. americanpharmaceuticalreview.com

In the context of QbD, robust and reliable analytical methods are essential for monitoring critical quality attributes (CQAs) of the drug substance and product. chromatographyonline.com The use of this compound as an internal standard enhances the robustness and accuracy of analytical methods used for impurity profiling. pharmafocusasia.com This, in turn, allows for better control over the manufacturing process and ensures that the final product consistently meets its quality specifications.

Furthermore, as part of a comprehensive impurity control strategy, this compound can be used to validate analytical methods for their intended purpose, a key requirement of QbD. clearsynth.com By demonstrating that the method can accurately quantify citalopram-related impurities in the presence of the drug substance and other matrix components, manufacturers can have greater confidence in their quality control procedures. The integration of such well-characterized standards into the analytical lifecycle management supports continuous improvement and regulatory flexibility. nih.gov

Properties

Molecular Formula

C₁₉H₁₈D₄FNO

Molecular Weight

303.41

Synonyms

1-(4-Fluorophenyl)-1,3-dihydro-N,N-dimethyl-1-isobenzofuranpropanamine-d4;  LU 09-066C-d4

Origin of Product

United States

Chemical Structural Characterization and Isotopic Labeling Principles

Elucidation of the Descyano Moiety and its Structural Relationship to Citalopram (B1669093)

Descyano Citalopram is a close structural analog of the well-known selective serotonin (B10506) reuptake inhibitor (SSRI), Citalopram. The defining structural difference lies in the substitution at the 5-position of the isobenzofuran (B1246724) ring system. In Citalopram, this position is occupied by a cyano (-C≡N) group. The "descyano" prefix in Descyano Citalopram signifies the absence of this nitrile functional group, which is instead replaced by a hydrogen atom. caymanchem.com

This modification, while seemingly minor, results in a distinct chemical entity with altered electronic and steric properties. The core structure, however, which includes the fluorophenyl group and the dimethylaminopropyl side chain attached to the chiral center, remains intact. synzeal.com This structural relationship is fundamental to its use as a reference compound or metabolite in analytical studies of Citalopram.

Below is a table comparing the key structural features of Citalopram and Descyano Citalopram.

FeatureCitalopramDescyano Citalopram
Chemical Name 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile3-(1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine
Molecular Formula C₂₀H₂₁FN₂OC₁₉H₂₂FNO
Key Functional Group at Position 5 Cyano (-C≡N)Hydrogen (-H)
Chiral Center PresentPresent

Deuterium (B1214612) Labeling (d4) Strategy and Specific Position for Analytical and Mechanistic Utility

Descyano Citalopram-d4 is a stable isotope-labeled version of Descyano Citalopram. The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced by their heavier isotope, deuterium.

The specific placement of these deuterium atoms is on the 4-fluorophenyl ring. The IUPAC name for this compound is N,N-dimethyl-3-[1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-1-yl]propan-1-amine, which explicitly identifies the positions of deuterium labeling. nih.gov This strategic placement on an aromatic ring, which is a common site for metabolic oxidation, serves several key purposes:

Internal Standard for Quantitative Analysis: The primary utility of this compound is as an internal standard for bioanalytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Since it is chemically identical to the non-labeled compound but has a higher mass, it co-elutes with the analyte but is detected at a different mass-to-charge ratio. This allows for precise and accurate quantification of Descyano Citalopram in complex biological matrices.

Mechanistic Studies: Deuterium labeling can be employed to investigate the mechanisms of drug metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. mdpi.com This "kinetic isotope effect" can slow down metabolic reactions that involve the cleavage of this bond. By comparing the metabolism of the deuterated and non-deuterated compounds, researchers can gain insights into the specific metabolic pathways and the enzymes involved. nih.gov For instance, if the deuteration at the fluorophenyl ring significantly reduces the rate of hydroxylation on that ring, it provides evidence that this is a major metabolic route.

The following table summarizes the properties of this compound.

PropertyValue
Compound Name This compound
Deuterium Atoms 4
Labeling Position 2,3,5,6-tetradeuterio-4-fluorophenyl ring
Molecular Formula C₁₉H₁₈D₄FNO
Primary Application Internal standard for mass spectrometry

Stereochemical Considerations in Citalopram Derivatives and Isotopologues

Citalopram possesses a single chiral center at the C1 position of the isobenzofuran ring, where the 4-fluorophenyl group and the dimethylaminopropyl side chain are attached. mdpi.com This results in the existence of two enantiomers: (S)-(+)-Citalopram and (R)-(-)-Citalopram. It is well-established that the therapeutic activity of Citalopram resides almost exclusively in the S-enantiomer, also known as Escitalopram. nih.govchiralpedia.com The R-enantiomer is significantly less potent. chiralpedia.com

The removal of the cyano group to form Descyano Citalopram does not affect the chiral center. Therefore, Descyano Citalopram also exists as a pair of enantiomers, (S)-Descyano Citalopram and (R)-Descyano Citalopram. The stereochemical integrity of the molecule is maintained.

The isotopic labeling in this compound, being on the fluorophenyl ring, is remote from the stereocenter. This labeling does not alter the spatial arrangement of the groups around the chiral carbon and therefore does not change the R/S designation of the enantiomers. However, the metabolic processing of Citalopram can be stereoselective. tandfonline.com Consequently, while the deuterium labeling itself does not directly impact the stereochemistry, it can be a valuable tool in studying the stereoselective metabolism of Citalopram and its derivatives. By using enantiopure forms of this compound, researchers could potentially investigate whether the metabolic pathways for the R- and S-enantiomers are different and how they are affected by the kinetic isotope effect.

Role As a Process Impurity and Degradation Product of Citalopram

Identification of Descyano Citalopram (B1669093) as a Related Substance in Citalopram Manufacturing Processes

Descyano Citalopram, chemically known as 3-(1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine, is recognized as a potential process-related impurity in the synthesis of Citalopram. synzeal.com Process impurities are substances that are formed during the manufacturing process and are not the intended final product. The synthesis of Citalopram is a multi-step process, and impurities can arise from starting materials, intermediates, or side reactions. google.comasianpubs.org

Several synthetic routes to Citalopram have been described in scientific literature and patents. wipo.intallindianpatents.com A common feature in many of these syntheses is the introduction of the cyano group at a late stage of the manufacturing process. For instance, a 5-bromo or other halo-substituted phthalane derivative can be converted to the corresponding 5-cyano derivative (Citalopram) via a cyanation reaction, often using a cyanide source like cuprous cyanide. asianpubs.orgallindianpatents.com In such processes, the incomplete conversion of the halo-substituted precursor or a competing side reaction that removes the substituent without replacing it with a cyano group could potentially lead to the formation of Descyano Citalopram.

The identification and control of such process impurities are crucial for ensuring the quality, safety, and efficacy of the final drug product. nih.gov Pharmaceutical manufacturers employ rigorous analytical methods, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify any impurities present in the Citalopram API. nih.govresearchgate.net The availability of Descyano Citalopram as a chemical reference standard is essential for the validation of these analytical methods and for the accurate monitoring of its levels in batch release testing. synzeal.com

Below is a table summarizing some of the known process-related impurities of Citalopram, including Descyano Citalopram.

Impurity NameChemical NamePotential Origin
Descyano Citalopram 3-(1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amineIncomplete cyanation or side reaction during synthesis
Citalopram Carboxamide1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamideHydrolysis of the cyano group
Desmethylcitalopram (B1219260)1-(4-fluorophenyl)-1-(3-(methylamino)propyl)-1,3-dihydroisobenzofuran-5-carbonitrileImpurity in starting materials or side reaction
Citalopram N-Oxide1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile N-oxideOxidation of the tertiary amine

Mechanistic Studies of Descyano Citalopram Formation During Citalopram Degradation Pathways

Descyano Citalopram can also be formed as a degradation product, which is an impurity that results from chemical changes to the drug substance over time or due to exposure to external factors such as light, heat, or moisture.

Forced degradation studies are a key component of pharmaceutical development, designed to identify the likely degradation products of a drug substance. scielo.brscielo.br These studies involve subjecting the drug to stress conditions such as high heat, humidity, light, and solutions of varying pH. scielo.br

While several degradation products of Citalopram have been identified, the formation of Descyano Citalopram is not as commonly reported as other degradants. The primary degradation pathways for Citalopram typically involve modifications to the cyano and dimethylamino groups. scielo.br

Hydrolytic Degradation: Under acidic or basic conditions, the nitrile (cyano) group of Citalopram is susceptible to hydrolysis. scielo.brijper.org This reaction typically leads to the formation of Citalopram carboxamide and subsequently Citalopram carboxylic acid. researchgate.net The complete cleavage of the carbon-cyano bond to yield Descyano Citalopram is a less favored hydrolytic pathway but could potentially occur under specific conditions.

Oxidative Degradation: Exposure to oxidizing agents can lead to the formation of Citalopram N-oxide, where the tertiary amine is oxidized. scielo.br While direct oxidative cleavage of the cyano group is not a primary reported pathway, complex oxidative mechanisms could potentially contribute to its removal.

Photolytic Degradation: Citalopram has been shown to be susceptible to photodegradation. nih.govcsbsju.edu Studies have identified various photoproducts, often resulting from reactions involving hydroxyl radicals in aqueous environments. nih.gov These reactions can lead to hydroxylation of the aromatic rings or modifications of the side chain. While direct photolytic cleavage of the cyano group to form Descyano Citalopram is not explicitly detailed in major studies, it remains a theoretical possibility depending on the specific light wavelength and the presence of photosensitizers. csbsju.edunih.gov

The table below summarizes the major degradation products of Citalopram identified under various stress conditions.

Stress ConditionMajor Degradation Products Identified
Hydrolysis (Acidic/Basic) Citalopram carboxamide, 3-hydroxycitalopram N-oxide scielo.br
Oxidation Citalopram N-oxide scielo.br
Photolysis Citalopram N-oxide, other photoproducts scielo.brnih.gov

pH: The rate of hydrolysis of the cyano group is highly dependent on the pH of the solution. While this typically leads to the carboxamide, extreme pH conditions could potentially favor other, less common degradation pathways.

Light Exposure: The intensity and wavelength of light can significantly impact the rate and type of photodegradation products formed. nih.gov The presence of other substances in a solution, such as natural organic matter or nitrates, can act as photosensitizers and accelerate degradation. unimib.it

Temperature: Elevated temperatures generally increase the rate of all chemical reactions, including degradation.

Presence of Oxidizing Agents: The availability of oxygen or other oxidizing species can promote the formation of oxidative degradation products.

Implications for Pharmaceutical Quality Control and Forced Degradation Studies of Citalopram

The presence of Descyano Citalopram, whether as a process impurity or a degradation product, has significant implications for the quality control of Citalopram. Regulatory authorities require that all impurities above a certain threshold be identified, quantified, and their potential impact on safety and efficacy be assessed. nih.gov

Therefore, stability-indicating analytical methods must be developed and validated to be capable of separating and quantifying Citalopram from all its potential impurities, including Descyano Citalopram. nih.gov These methods are crucial for:

Routine Quality Control: Ensuring that batches of Citalopram API and finished drug products meet the predefined purity specifications.

Stability Studies: Monitoring the impurity profile of the drug product over its shelf life to establish appropriate storage conditions and expiration dating.

Forced Degradation Studies: A comprehensive understanding of the degradation pathways of Citalopram, including the potential for Descyano Citalopram formation, is essential for developing robust and reliable analytical methods. The identification of Descyano Citalopram as a potential degradant would necessitate its inclusion in the validation of these stability-indicating methods.

The use of Descyano Citalopram-d4 as an internal standard is a critical component of these analytical procedures, as it allows for highly accurate and precise quantification of the Descyano Citalopram impurity, compensating for any variability in sample preparation or instrument response.

Potential Pharmacological Relevance and Mechanistic Research Applications

Investigation of Receptor Binding Profiles and Other Pharmacological Activities of Descyano Analogues In Vitro

Studies on various citalopram (B1669093) derivatives have shown that modifications to its structure can significantly alter binding affinities at both the S1 and S2 sites. nih.gov For instance, the removal or replacement of the cyano group is a critical modification in structure-activity relationship (SAR) studies. Research indicates that analogues lacking the cyano group would likely exhibit altered, and potentially reduced, affinity for the allosteric site of SERT. nih.govresearchgate.net

One systematic SAR study that explored the scaffold of citalopram found that the cyano group had the most significant influence on the allosteric effect. nih.gov Compounds that contained the cyano group demonstrated a notable increase in the inhibition of the dissociation rate of radiolabeled S-citalopram, a measure of allosteric activity. nih.gov Conversely, their counterparts without the cyano group showed significantly less allosteric activity. nih.gov This highlights the expected impact of the absence of the cyano group in Descyano Citalopram-d4 on its binding profile.

Binding Affinity of Citalopram Analogues
CompoundModificationOrthosteric Site (S1) Affinity (Ki in nM)Allosteric Site (S2) Activity
CitalopramStandard structure with cyano group1.94Present
Dimethyl CitalopramLacks the cyano group, has a dimethyl group6400Higher relative selectivity for S2 site

This table provides a comparative overview of the binding affinities of Citalopram and its descyano analogue, Dimethyl Citalopram, at the serotonin (B10506) transporter (SERT). The data illustrates how the removal of the cyano group and other structural modifications can influence the binding characteristics at the orthosteric (S1) and allosteric (S2) sites.

Use of this compound as a Research Tool in Mechanistic Studies of Citalopram Action

Deuterated compounds, such as this compound, are invaluable tools in mechanistic studies, particularly as internal standards in analytical techniques like mass spectrometry. The substitution of hydrogen atoms with deuterium (B1214612) results in a molecule that is chemically identical to its non-deuterated counterpart but has a higher molecular weight. This mass difference allows for its clear distinction from the non-deuterated analyte in biological samples.

In binding assays or transport studies, this compound can be used as an internal standard to accurately quantify the concentration of descyano citalopram. By adding a known amount of the deuterated standard to a sample, any variations in sample preparation or instrument response can be normalized, leading to more precise and reliable measurements. While specific studies employing this compound are not widely documented, the principle of using deuterated analogues for such purposes is a well-established practice in pharmacology and bioanalysis. nih.govjuniperpublishers.com This application is crucial for detailed pharmacokinetic and pharmacodynamic modeling of citalopram and its derivatives.

Contribution to Structure-Activity Relationship (SAR) Investigations of Citalopram Derivatives

The study of this compound and related analogues is integral to the broader field of SAR investigations for citalopram derivatives. nih.govacs.org SAR studies aim to identify the specific chemical moieties responsible for a drug's pharmacological activity. By systematically modifying the structure of a lead compound like citalopram and evaluating the pharmacological effects of these changes, researchers can build a comprehensive understanding of the drug-receptor interaction.

The absence of the cyano group in Descyano Citalopram is a significant modification that helps to probe the role of this specific functional group. nih.gov As mentioned, the cyano group is critical for allosteric modulation of SERT. nih.govresearchgate.net Therefore, comparing the binding and functional activity of citalopram with descyano citalopram provides direct insight into the contribution of the cyano group to the allosteric effect. These findings are essential for the rational design of new compounds with tailored pharmacological profiles, such as those with enhanced selectivity for either the orthosteric or the allosteric site of SERT. A study focusing on citalopram derivatives revealed that a compound known as dimethyl citalopram, which lacks the cyano group, exhibited an approximately two-fold selectivity for the allosteric site over the primary S1 site, showcasing how modifications to this part of the molecule can fine-tune its interaction with the transporter. ku.dkresearchgate.net

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing Descyano Citalopram-d4 with high isotopic purity?

  • Answer : Synthesis should follow deuterium exchange protocols under controlled conditions (e.g., acidic/basic media, temperature gradients). Validate isotopic purity using LC-MS/MS with fragmentation patterns compared to non-deuterated analogs. Ensure reproducibility by documenting reaction parameters (e.g., solvent ratios, catalyst loading) and cross-referencing with NMR (¹H and ²H) for structural confirmation .

Q. How can researchers optimize analytical methods for detecting this compound in complex biological matrices?

  • Answer : Use a triple-quadrupole mass spectrometer with multiple reaction monitoring (MRM) to enhance specificity. Calibrate against deuterated internal standards to correct for matrix effects. Validate sensitivity (LOQ < 1 ng/mL) and linearity (R² > 0.99) across physiological pH ranges. Include negative controls to rule out interference from endogenous compounds .

Q. What criteria define the stability of this compound in long-term pharmacokinetic studies?

  • Answer : Conduct accelerated stability studies under stress conditions (e.g., UV light, humidity, thermal cycling). Monitor degradation via HPLC-UV and quantify metabolites (e.g., desmethyl derivatives). Establish a stability-indicating method with acceptance criteria (e.g., ±15% deviation from baseline) and validate using ICH guidelines .

Advanced Research Questions

Q. How should experimental designs address contradictory data on this compound’s metabolic half-life across species?

  • Answer : Apply species-specific cytochrome P450 isoform profiling (e.g., CYP2C19, CYP3A4) to identify metabolic discrepancies. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences. Reconcile contradictions by isolating variables such as protein binding affinity or hepatic extraction ratios .

Q. What strategies resolve inconsistencies in this compound’s receptor binding affinity reported in vitro versus in vivo studies?

  • Answer : Validate in vitro assays (e.g., radioligand binding) with competitive antagonists to confirm specificity. For in vivo studies, employ microdialysis to measure free plasma concentrations and adjust for blood-brain barrier permeability. Use meta-analysis frameworks to weigh evidence quality and control for publication bias .

Q. How can researchers design cross-disciplinary studies to explore this compound’s potential in neuroproteomics?

  • Answer : Integrate quantitative proteomics (e.g., SILAC labeling) with behavioral assays in rodent models. Prioritize hypothesis-driven workflows: (1) Identify target proteins via affinity purification, (2) Validate using CRISPR/Cas9 knockouts, and (3) Correlate expression levels with phenotypic outcomes (e.g., serotonin reuptake inhibition) .

Methodological Guidelines

Q. What data reporting standards are critical for publishing this compound research?

  • Answer :

  • Tables : Include isotopic enrichment ratios, pharmacokinetic parameters (AUC, Cmax, t½), and statistical comparisons (ANOVA with post-hoc tests).
  • Figures : Use heatmaps for metabolic pathway activity and scatter plots for dose-response curves.
  • Ethics : Disclose deuterium’s biological inertness and compliance with IACUC protocols for animal studies .

Q. How to structure a literature review addressing gaps in this compound’s applications?

  • Answer : Systematically categorize studies by methodology (e.g., synthesis, analytics, in vivo/in vitro models). Highlight underinvestigated areas (e.g., enantiomeric purity effects) using PRISMA frameworks. Critically appraise conflicting findings and propose mechanistic hypotheses for validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.